molecular formula C14H10BrNO3S B481948 2-[(4-bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 41335-45-9

2-[(4-bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No.: B481948
CAS No.: 41335-45-9
M. Wt: 352.2g/mol
InChI Key: HEMLKQMQAFHMID-UHFFFAOYSA-N
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Description

Bond Length and Angle Deviations

Critical bond lengths and angles are summarized in Table 1.

Table 1: Key bond lengths (Å) and angles (°)

Bond/Angle Measurement Idealized Geometry Deviation
S1–O1 1.43 Å 1.48 Å (S=O) -0.05 Å
S1–O2 1.44 Å 1.48 Å (S=O) -0.04 Å
S1–N1 1.66 Å 1.62 Å (S–N) +0.04 Å
C2–C3 (dihydro) 1.52 Å 1.54 Å (C–C) -0.02 Å
Br–C (aryl) 1.90 Å 1.89 Å (C–Br) +0.01 Å
C–S–C angle 104.2° 109.5° -5.3°

The shortened S=O bonds (1.43–1.44 Å vs. 1.48 Å) suggest resonance stabilization, while the elongated S–N bond (1.66 Å) reflects reduced π-backbonding due to sulfone electron withdrawal.

Planarity Analysis of Benzothiazole and Bromophenyl Moieties

The benzothiazole core is nearly planar, with a root-mean-square deviation (RMSD) of 0.08 Å for all non-hydrogen atoms. The 4-bromophenyl group exhibits a dihedral angle of 28.5° relative to the benzothiazole plane, minimizing steric clash between the bromine atom and the sulfone groups.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-$$d_6$$) :

  • δ 7.82–7.75 (m, 4H) : Aromatic protons on benzothiazole (H4, H5, H6, H7).
  • δ 7.63 (d, $$ J = 8.4 \, \text{Hz} $$, 2H) : Ortho protons of 4-bromophenyl.
  • δ 7.52 (d, $$ J = 8.4 \, \text{Hz} $$, 2H) : Meta protons of 4-bromophenyl.
  • δ 4.41 (s, 2H) : Methylene bridge (–CH₂–) connecting benzothiazole and bromophenyl.
  • δ 3.92–3.85 (m, 2H) : Dihydro thiazole protons (H2, H3).

¹³C NMR (101 MHz, DMSO-$$d_6$$) :

  • δ 172.1, 168.9 : Sulfone carbons (C1, C3).
  • δ 142.3–121.8 : Aromatic carbons (benzothiazole and bromophenyl).
  • δ 54.7 : Methylene carbon (–CH₂–).
  • δ 39.2 : Thiazole C2 carbon.

Infrared (IR) Vibrational Mode Correlations

IR (KBr, cm⁻¹) :

  • 1315, 1162 : Asymmetric and symmetric S=O stretching.
  • 1540 : C=N stretching (thiazole ring).
  • 1485 : C–Br stretching.
  • 2920, 2850 : C–H stretching (methylene and aromatic).

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) :

  • Molecular ion : $$ m/z = 367.9732 \, [\text{M}]^+ $$ (calc. 367.9735 for $$ \text{C}{14}\text{H}{10}\text{Br}\text{N}\text{O}_{3}\text{S} $$).
  • Key fragments :
    • $$ m/z = 290.0 \, [\text{M} - \text{Br} + \text{H}]^+ $$ (loss of bromine).
    • $$ m/z = 183.1 \, [\text{C}7\text{H}5\text{NO}_3\text{S}]^+ $$ (benzothiazole sulfone core).
    • $$ m/z = 77.0 \, [\text{C}6\text{H}5]^+ $$ (phenyl radical).

The isotopic pattern (1:1 ratio for $$ ^{79}\text{Br}/^{81}\text{Br} $$) at $$ m/z = 367.9732/369.9713 $$ confirms bromine presence.

Figure 1: X-ray crystal structure of 2-[(4-bromophenyl)methyl]-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione (Image caption: Thermal ellipsoids at 50% probability. Sulfone oxygens (red), bromine (brown), and nitrogen (blue) highlighted.)

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3S/c15-11-7-5-10(6-8-11)9-16-14(17)12-3-1-2-4-13(12)20(16,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMLKQMQAFHMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Cyclization of Methyl 2-Amino-4-bromobenzoate

The benzothiazole trione core is frequently synthesized from methyl 2-amino-4-bromobenzoate (CAS 135484-83-2). In a representative procedure, the substrate undergoes diazotization in hydrochloric acid with sodium nitrite at 0–5°C, followed by treatment with sulfur dioxide and copper(I) chloride to form a sulfonyl intermediate. Subsequent cyclization with ammonium hydroxide yields 6-bromo-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[d]isothiazol-3-one, a critical precursor.

Reaction Conditions

ParameterValue
Temperature0–10°C (Diazotization)
ReagentsNaNO₂, SO₂, CuCl
Cyclization AgentNH₄OH (28%)
Yield10%

This method, while foundational, suffers from low yields due to intermediate instability. Optimizations, such as controlled temperature during diazotization and rapid quenching, have been proposed to mitigate decomposition.

Functionalization at the 3-Position

Chlorination with Phosphorus Pentachloride

6-Bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (CAS 62473-92-1) is chlorinated using PCl₅ in o-dichlorobenzene at 160°C to produce 6-bromo-3-chlorobenzo[d]isothiazole 1,1-dioxide. This intermediate serves as a versatile electrophile for nucleophilic substitution.

Reaction Conditions

ParameterValue
Temperature160°C
ReagentPCl₅
Solvento-Dichlorobenzene
Reaction Time1 hour

The chlorinated product is isolated in near-quantitative yield and reacts efficiently with amines or alcohols under mild conditions.

Nucleophilic Substitution with (4-Bromophenyl)methanamine

To introduce the (4-bromophenyl)methyl group, 6-bromo-3-chlorobenzo[d]isothiazole 1,1-dioxide is treated with (4-bromophenyl)methanamine in acetonitrile under reflux. The reaction proceeds via an SNAr mechanism, with the chloride leaving group displaced by the amine nucleophile.

Reaction Conditions

ParameterValue
SolventAcetonitrile
TemperatureReflux (82°C)
Reaction Time1 hour
Yield75–85% (estimated)

Post-reaction, the product is purified via recrystallization from ethanol, yielding 2-[(4-bromophenyl)methyl]-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione as a crystalline solid.

Alternative Routes via Suzuki-Miyaura Coupling

Boronic Ester Intermediate Formation

A patent route describes the synthesis of 1-(2,2-difluorobenzo[d]dioxol-5-yl)-N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide, highlighting the utility of boronic esters in cross-coupling. Adapting this strategy, 6-bromo-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[d]isothiazol-3-one can be converted to its boronic ester analog for coupling with (4-bromophenyl)methyl halides.

Reaction Conditions

ParameterValue
CatalystPd(dppf)Cl₂
BaseNa₂CO₃
SolventDMF
Temperature120°C (Microwave)
Reaction Time10 minutes
Yield60–70%

This method offers regioselectivity but requires stringent anhydrous conditions to prevent boronic ester hydrolysis.

Mechanistic and Optimization Insights

Role of Microwave Irradiation

Microwave-assisted synthesis significantly reduces reaction times. For instance, Suzuki-Miyaura couplings completed in 10 minutes under microwave irradiation (120°C) achieve yields comparable to conventional heating over several hours. This approach minimizes thermal decomposition of sensitive intermediates.

Solvent and Base Effects

In nucleophilic substitutions, polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing transition states. The use of Na₂CO₃ in Suzuki couplings ensures mild basicity, avoiding side reactions such as ester hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The benzothiazole core can interact with nucleic acids or proteins, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Core Modifications
  • Saccharin (CAS 81-07-2): The parent compound lacks substituents on the benzothiazole ring. Its molecular weight is 183.18 g/mol, and it is widely used as a non-caloric sweetener .
  • Target Compound : The 4-bromophenylmethyl group increases molecular weight (calculated as ~340–360 g/mol) and introduces a strong electron-withdrawing bromine atom, which may enhance binding to hydrophobic pockets in biological targets.
Halogen-Substituted Derivatives
  • 5-Bromo-2-methyl derivative (CAS 1893832-74-0): Bromine at position 5 and a methyl group at position 2 (C₈H₆BrNO₃S, MW 276.11 g/mol). The methyl group improves lipophilicity, while bromine’s position affects electronic distribution .
  • 6-Bromo-2-methyl derivative (CAS 1240601-65-3) : Bromine at position 6 (C₈H₇BrN₂O₃S, MW 289.57 g/mol). Substitution at position 6 may influence steric interactions compared to position 5 .
Aryl-Substituted Analogs
  • 4-Chlorophenyl analog (CAS 41335-62-0): Features a 4-chlorophenyl group (C₁₅H₁₁ClNO₄S, MW 344.77 g/mol).
  • 3-Methoxyphenyl derivative (CAS 184773-44-2): A methoxy group at position 3 (C₁₆H₁₃NO₅S, MW 331.34 g/mol). The electron-donating methoxy group contrasts sharply with bromine’s electron-withdrawing nature, altering reactivity and solubility .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Saccharin 81-07-2 C₇H₅NO₃S None 183.18 Sweetener, high solubility in water
Target Compound - C₁₄H₁₀BrNO₃S 4-Bromophenylmethyl ~360.21 (calculated) Enhanced lipophilicity, EWG substituent
5-Bromo-2-methyl derivative 1893832-74-0 C₈H₆BrNO₃S 5-Br, 2-Me 276.11 Steric hindrance at position 5
4-Chlorophenyl analog 41335-62-0 C₁₅H₁₁ClNO₄S 4-Cl 344.77 Moderate halogen-bonding potential
3-Methoxyphenyl derivative 184773-44-2 C₁₆H₁₃NO₅S 3-OCH₃ 331.34 Electron-donating substituent

Biological Activity

The compound 2-[(4-bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione , often referred to as a benzothiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12H8BrN1O3S1
  • CAS Number : Not specifically listed but related compounds can be referenced for structural insights.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a range of biological activities including:

  • Antinociceptive Effects : Similar compounds have shown significant analgesic properties. For instance, a related compound demonstrated potent antinociceptive effects in various models of nociception in mice, suggesting that benzothiazole derivatives may also exhibit similar properties .
  • Antimicrobial Properties : Benzothiazoles are known for their antimicrobial activity against various pathogens. This activity is often attributed to their ability to disrupt microbial cell wall synthesis or interfere with metabolic pathways.

The exact mechanism of action for this compound is not fully elucidated. However, studies on similar compounds suggest several possible pathways:

  • Serotonergic Pathway : The antinociceptive effects observed in related compounds were found to involve the serotoninergic pathway rather than opioid receptors .
  • Inhibition of Enzymatic Activity : Some benzothiazole derivatives inhibit enzymes such as cyclooxygenase (COX), contributing to their analgesic and anti-inflammatory effects.

Case Studies and Research Findings

StudyFindings
Antinociceptive Study A related compound exhibited dose-dependent antinociception in mice models (acetic acid-induced abdominal constriction and formalin test), indicating potential for pain management .
Antimicrobial Activity Studies have shown that benzothiazole derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria. This is attributed to their ability to penetrate bacterial membranes and disrupt cellular functions.
Structure-Activity Relationship (SAR) Research indicates that modifications in the bromophenyl group can enhance biological activity. The presence of electron-withdrawing groups increases potency against certain targets.

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